molecular formula C19H32N4O B6811720 N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide

N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B6811720
M. Wt: 332.5 g/mol
InChI Key: MREXUKCRVYTJAE-ZWKOTPCHSA-N
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Description

N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a diazepane ring, a cyanocyclopentyl group, and a cyclohexylmethyl moiety

Properties

IUPAC Name

N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c20-14-17-7-8-18(13-17)21-19(24)23-10-4-9-22(11-12-23)15-16-5-2-1-3-6-16/h16-18H,1-13,15H2,(H,21,24)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREXUKCRVYTJAE-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCN(CC2)C(=O)NC3CCC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CCCN(CC2)C(=O)N[C@@H]3CC[C@@H](C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Cyanocyclopentyl Group: The cyanocyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclopentyl halide.

    Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the diazepane ring with a cyclohexylmethyl halide in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide: shares structural similarities with other diazepane derivatives and nitrile-containing compounds.

    Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.

    Cyclohexylmethylamine: A compound with a similar cyclohexylmethyl group, used in various chemical syntheses.

Uniqueness

  • The unique combination of a cyanocyclopentyl group and a cyclohexylmethyl moiety in this compound distinguishes it from other compounds, potentially offering unique biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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